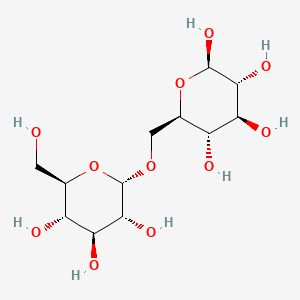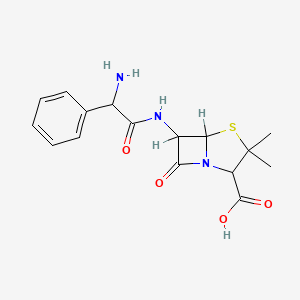
Alpen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Alpen” is a hypothetical compound used for illustrative purposes in various scientific discussions. It is not a real chemical compound but serves as a placeholder name in educational and research contexts. This article will explore the theoretical aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alpen can be imagined through a multi-step organic synthesis process. One possible route involves the reaction of a hypothetical precursor, “Precursor A,” with a reagent “Reagent B” under specific conditions such as temperature, pressure, and catalysts. For instance, the reaction might require a temperature of 80°C, a pressure of 1 atm, and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Conversion of Alpen to an oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in this compound. For example, oxidation might yield an aldehyde or ketone, reduction could produce an alcohol, and substitution might result in a halogenated derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Alpen could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a starting material for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to investigate its interactions with enzymes, receptors, and other biomolecules. It might serve as a probe to study metabolic pathways and cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for its efficacy in treating diseases, its pharmacokinetics, and its toxicity profile.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It might also be used in materials science for the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of Alpen would involve its interaction with specific molecular targets, such as enzymes or receptors. For instance, if this compound were a hypothetical drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Similar in structure to Alpen but with a different functional group.
Compound Y: Shares a similar mechanism of action but differs in its chemical properties.
Compound Z: Analogous in its industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound’s uniqueness might lie in its specific combination of chemical properties, such as its reactivity, stability, and solubility. It could also be unique in its biological activity, offering advantages over similar compounds in terms of efficacy or safety.
Conclusion
While this compound is a hypothetical compound, exploring its theoretical aspects provides valuable insights into the principles of chemistry, biology, medicine, and industry. Understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds helps illustrate the complexity and versatility of chemical research.
Propiedades
Número CAS |
856649-99-5 |
|---|---|
Fórmula molecular |
C16H19N3O4S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
Clave InChI |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
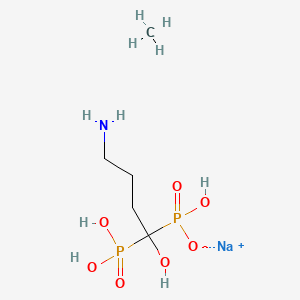
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
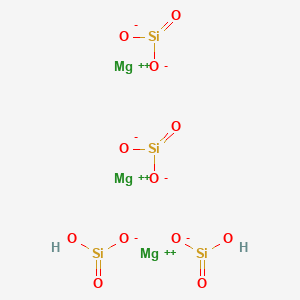

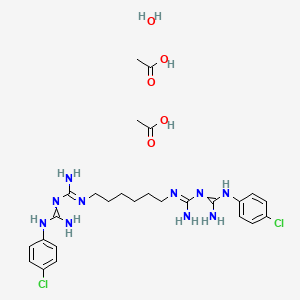
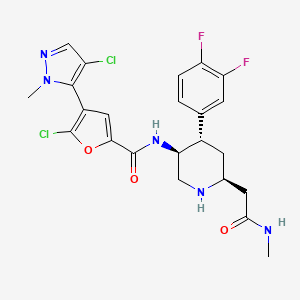
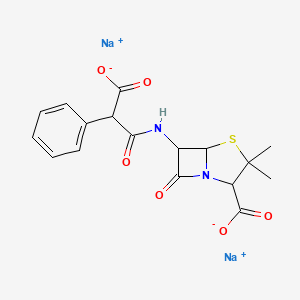
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
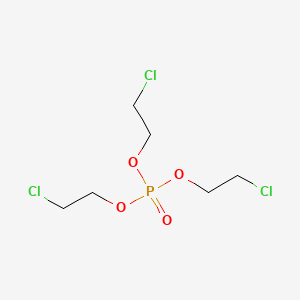
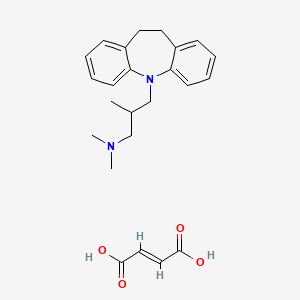
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
